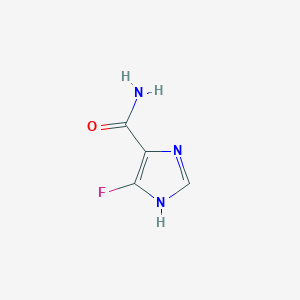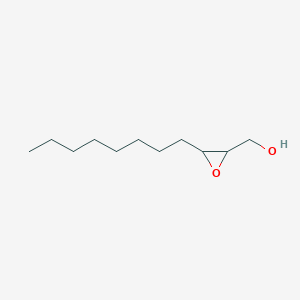![molecular formula C11H13FO3S B13988885 Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester CAS No. 129600-92-6](/img/structure/B13988885.png)
Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester is an organic compound with a complex structure that includes a fluoro group, a methoxyphenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester typically involves the reaction of ethyl chloroacetate with fluoro[(4-methoxyphenyl)thio]-. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, fluoro-, ethyl ester
- Acetic acid, (4-methoxyphenoxy)-
Uniqueness
Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester is unique due to the presence of both a fluoro group and a thioether linkage, which can impart distinct chemical and biological properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
129600-92-6 |
|---|---|
Molecular Formula |
C11H13FO3S |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-(4-methoxyphenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13FO3S/c1-3-15-11(13)10(12)16-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
SOWYPAQZFOPAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)




![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)

![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)
